

# Cardioprotective Effects of BMS-191095 Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *BMS-191095 hydrochloride*

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## Abstract

**BMS-191095 hydrochloride** is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, which has demonstrated significant cardioprotective effects in preclinical studies. Unlike first-generation KATP channel openers, BMS-191095 exhibits a favorable safety profile, being largely devoid of the hemodynamic side effects, such as vasodilation and negative impacts on cardiac electrophysiology, that are associated with non-selective agents.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the pharmacological properties of BMS-191095, detailing its mechanism of action, summarizing key quantitative data from cardioprotective studies, and outlining the experimental protocols used to evaluate its efficacy. The signaling pathways involved in its cardioprotective effects are also visualized to facilitate a deeper understanding of its cellular mechanisms.

## Mechanism of Action

BMS-191095 exerts its cardioprotective effects primarily through the selective opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels.<sup>[1][3]</sup> This action is distinct from non-selective KATP openers that also activate sarcolemmal KATP channels, which can lead to undesirable effects on action potential duration and vascular tone.<sup>[3]</sup> The opening of mitoKATP channels by BMS-191095 is a critical step in a signaling cascade that ultimately protects cardiomyocytes from ischemia-reperfusion injury.<sup>[1][3]</sup> This protective effect can be abolished

by the administration of mitoKATP channel inhibitors such as 5-hydroxydecanoate (5-HD) and glyburide.[3]

The downstream consequences of mitoKATP channel opening are multifaceted and include:

- Mitochondrial Depolarization: The influx of potassium ions into the mitochondrial matrix leads to a partial and transient depolarization of the inner mitochondrial membrane.[4]
- Generation of Reactive Oxygen Species (ROS): This mitochondrial depolarization is associated with a small, controlled burst of reactive oxygen species, which act as signaling molecules to trigger downstream protective pathways.
- Activation of Protein Kinases: The ROS signal activates a cascade of protein kinases, including Protein Kinase C (PKC) and other tyrosine kinases.[4]
- Inhibition of Mitochondrial Permeability Transition Pore (MPTP) Opening: A key event in cell death following ischemia-reperfusion is the opening of the MPTP. The signaling cascade initiated by BMS-191095 ultimately converges on the inhibition of MPTP opening, preserving mitochondrial integrity and preventing the release of pro-apoptotic factors.

Beyond its direct effects on cardiomyocytes, BMS-191095 has also been shown to inhibit human platelet aggregation, a process also mediated by the opening of mitochondrial KATP channels.[5] This dual mechanism of action, protecting heart muscle and reducing the potential for thrombosis, makes BMS-191095 a particularly interesting candidate for the treatment of ischemic heart disease.[5]

## Quantitative Data on Cardioprotective Efficacy

The cardioprotective effects of BMS-191095 have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Cardioprotective Effects of BMS-191095 in Isolated Rat Hearts

Parameter	BMS-191095 Concentration	Effect	Reference
Time to Onset of Ischemic Contracture	1.5 $\mu$ M	EC25 (Concentration for 25% of maximal effect)	[3]
Post-Ischemic Recovery of Function	Cardioprotective concentration range	Improved	[3]
Lactate Dehydrogenase (LDH) Release	Cardioprotective concentration range	Reduced	[1][3]

Table 2: In Vivo Cardioprotective Effects of BMS-191095 in Anesthetized Dogs

Parameter	BMS-191095 Dose (i.v.)	Effect	Efficacious Plasma Concentration	Reference
Infarct Size Reduction	0.4 mg/kg	ED25 (Dose for 25% of maximal effect)	0.3 to 1.0 $\mu$ M	[2]

Table 3: Effects of BMS-191095 on Human Platelet Aggregation

Agonist	IC50 of BMS-191095	Reference
Collagen	63.9 $\mu$ M	[5][6]
Thrombin	104.8 $\mu$ M	[5][6]

## Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the cardioprotective effects of BMS-191095.

# Isolated Rat Heart (Langendorff) Ischemia-Reperfusion Model

This ex vivo model is used to assess the direct effects of a compound on the heart, independent of systemic physiological influences.

Protocol:

- Animal Preparation: Male Sprague-Dawley rats are anesthetized.
- Heart Excision: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
- Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O<sub>2</sub>, 5% CO<sub>2</sub>) Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) and temperature (37°C).
  - Krebs-Henseleit Buffer Composition (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO<sub>4</sub>, 1.2 KH<sub>2</sub>PO<sub>4</sub>, 2.5 CaCl<sub>2</sub>, 25 NaHCO<sub>3</sub>, 11 glucose.
- Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
- Drug Administration: **BMS-191095 hydrochloride** is infused into the perfusion buffer at the desired concentrations.
- Global Ischemia: Perfusion is stopped for a defined period (e.g., 25 minutes) to induce global ischemia.
- Reperfusion: Perfusion is restored for a subsequent period (e.g., 30 minutes).
- Data Acquisition:
  - Contractile Function: A balloon inserted into the left ventricle and connected to a pressure transducer is used to measure left ventricular developed pressure (LVDP), heart rate, and the rate of pressure change (+/- dP/dt).
  - Ischemic Contracture: The time to the onset of a rapid increase in left ventricular end-diastolic pressure during ischemia is recorded.

- Lactate Dehydrogenase (LDH) Release: The coronary effluent is collected during reperfusion to measure the release of LDH, an indicator of myocyte injury.

## Anesthetized Dog Model of Myocardial Infarction

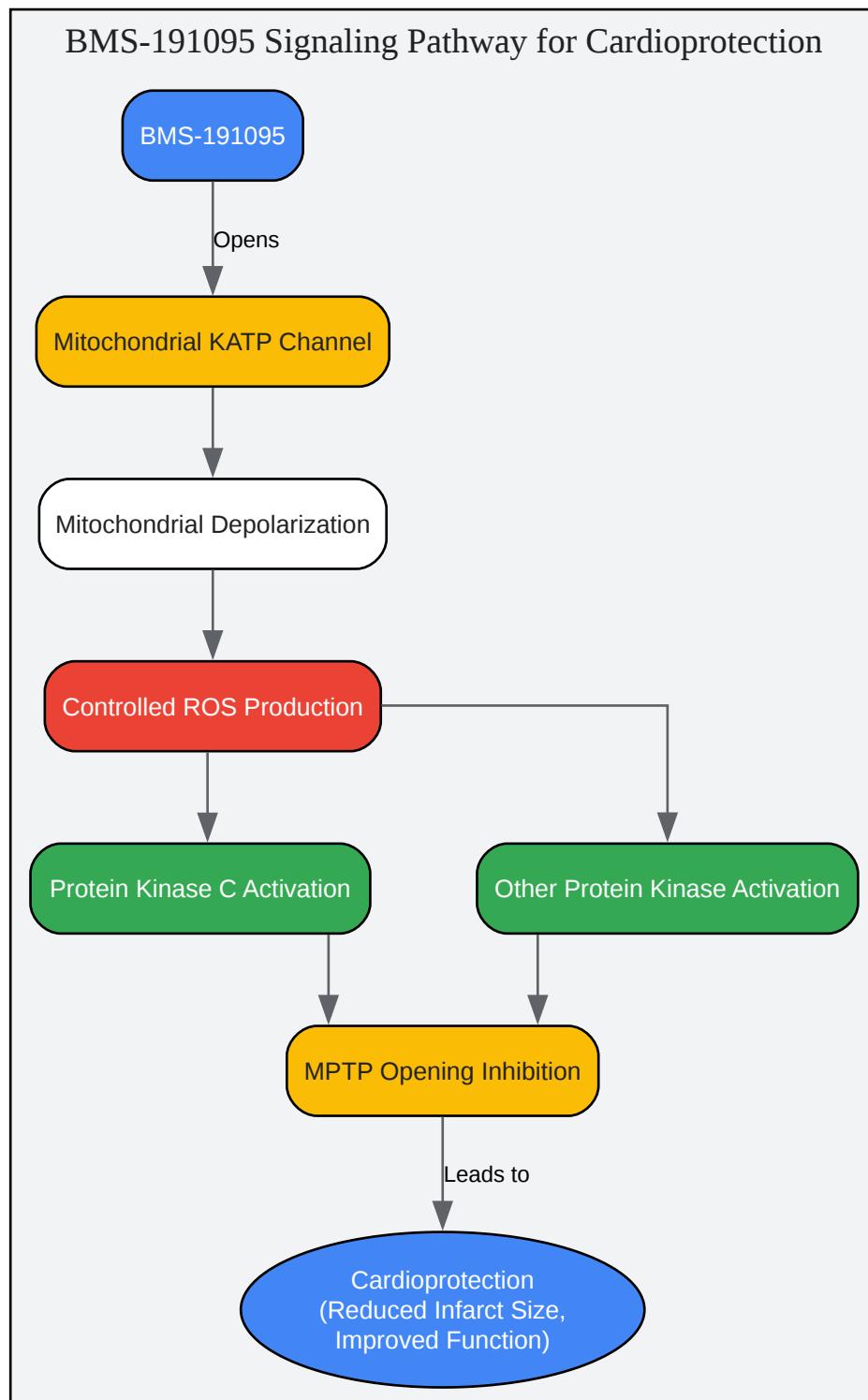
This *in vivo* model allows for the evaluation of a drug's cardioprotective effects in a more physiologically relevant setting.

Protocol:

- Animal Preparation: Mongrel dogs are anesthetized. Anesthesia can be induced with agents like sodium pentobarbital and maintained with isoflurane. Vital signs are continuously monitored.
- Surgical Instrumentation: A thoracotomy is performed, and the heart is exposed. The left anterior descending (LAD) coronary artery is isolated. A hydraulic occluder is placed around the LAD to induce ischemia. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring (e.g., arterial pressure, left ventricular pressure).
- Drug Administration: **BMS-191095 hydrochloride** is administered intravenously as a bolus or infusion.
- Myocardial Ischemia: The LAD is occluded for a prolonged period (e.g., 90 minutes).
- Reperfusion: The occlusion is released, allowing for reperfusion of the ischemic myocardium for an extended period (e.g., 5 hours).
- Infarct Size Determination: At the end of the reperfusion period, the heart is excised. The area at risk (the portion of the ventricle supplied by the occluded artery) is delineated by perfusing the coronary arteries with a dye (e.g., Evans blue). The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue pale. The infarct size is then calculated as a percentage of the area at risk.

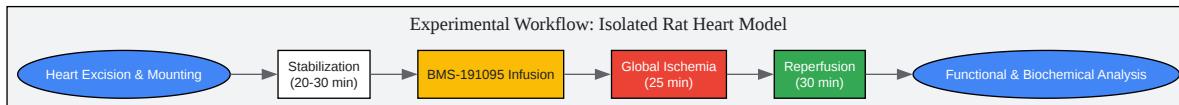
## Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the cardioprotective effects of BMS-191095.



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Caption: Signaling cascade initiated by BMS-191095.

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Caption: Workflow for the isolated rat heart ischemia-reperfusion model.

## Conclusion

**BMS-191095 hydrochloride** is a selective mitoKATP channel opener with well-documented cardioprotective properties in preclinical models. Its mechanism of action, involving the modulation of mitochondrial function to prevent cell death, coupled with a lack of significant hemodynamic side effects, positions it as a promising therapeutic agent for the treatment of acute myocardial ischemia. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

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